2'-Bromo-3'-fluoro-4'-hydroxyphenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination of 3’-fluoro-4’-hydroxyacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in an appropriate solvent like acetic acid. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Fluoro-bromo-hydroxybenzophenone.
Reduction: Fluoro-hydroxyphenol.
Scientific Research Applications
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-hydroxyacetophenone
- 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
- 2-Bromo-4’-nitroacetophenone
Uniqueness
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl bromide is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H5Br2FO2 |
---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-3-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2,12H,3H2 |
InChI Key |
PWADVIPJHFVQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.